molecular formula C10H18O B2754306 cis-Decahydro-1-naphthol CAS No. 207127-50-2

cis-Decahydro-1-naphthol

Cat. No.: B2754306
CAS No.: 207127-50-2
M. Wt: 154.253
InChI Key: NDZOISQLWLWLEW-MGRQHWMJSA-N
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Description

cis-Decahydro-1-naphthol: is an organic compound with the molecular formula C10H18O. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. This compound is characterized by its cis configuration, where the hydroxyl group is positioned on the same side of the bicyclic ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Naphthalene: One common method for preparing cis-Decahydro-1-naphthol involves the catalytic hydrogenation of naphthalene. This process typically uses a metal catalyst such as platinum or palladium under high pressure and temperature conditions. The hydrogenation reaction converts naphthalene to decahydronaphthalene, which is then further hydroxylated to produce this compound.

    Reduction of 1-Tetralone: Another synthetic route involves the reduction of 1-tetralone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The hydrogenation of naphthalene is often carried out in large reactors with continuous hydrogen supply and efficient heat management systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Decahydro-1-naphthol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

cis-Decahydro-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: this compound derivatives have been investigated for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cis-Decahydro-1-naphthol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In pharmacological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific context of its use.

Comparison with Similar Compounds

    trans-Decahydro-1-naphthol: This isomer differs in the spatial arrangement of the hydroxyl group, which is on the opposite side of the bicyclic ring system compared to the cis isomer.

    Decahydro-2-naphthol: Another isomer where the hydroxyl group is positioned on the second carbon of the naphthalene ring system.

    1-Naphthol: An aromatic compound with a hydroxyl group directly attached to the naphthalene ring, lacking the hydrogenation seen in decahydro derivatives.

Uniqueness: cis-Decahydro-1-naphthol is unique due to its fully hydrogenated structure and specific cis configuration, which imparts distinct chemical and physical properties compared to its isomers and other naphthol derivatives. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-SMILAEQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2[C@@H](C1)CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957569
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-47-4
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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